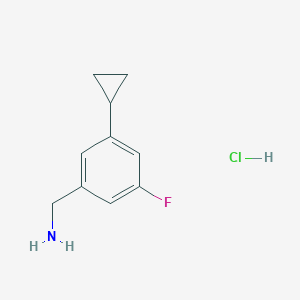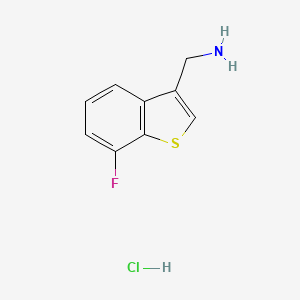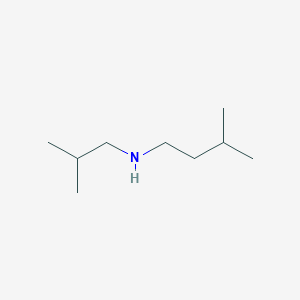
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H13LiNO3. This compound features a lithium ion coordinated to a 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate moiety. The presence of the pyrrolidinone ring and the lithium ion makes this compound interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate typically involves the reaction of 3-methyl-5-oxopyrrolidine with lithium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
化学反応の分析
Types of Reactions
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrrolidinone derivatives .
科学的研究の応用
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity. The pyrrolidinone moiety may also contribute to the compound’s biological activity by interacting with proteins and enzymes .
類似化合物との比較
Similar Compounds
- Sodium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Potassium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Calcium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
Uniqueness
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. Lithium ions are known for their role in mood stabilization and neurological effects, making this compound particularly interesting for medical research .
特性
分子式 |
C7H10LiNO3 |
|---|---|
分子量 |
163.1 g/mol |
IUPAC名 |
lithium;2-(3-methyl-5-oxopyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C7H11NO3.Li/c1-7(3-6(10)11)2-5(9)8-4-7;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |
InChIキー |
RHKDTROZBSFZQX-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1(CC(=O)NC1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)

![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)


![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)




